An In-depth Technical Guide to the Physicochemical Properties of 2-Methylene-4-oxo-4-phenylbutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylene-4-oxo-4-phenylbutanoic Acid
Introduction
2-Methylene-4-oxo-4-phenylbutanoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates a phenyl ring, a ketone, a carboxylic acid, and a reactive α,β-unsaturated system, suggests a wide range of potential biological activities and synthetic applications. The presence of these distinct functional groups dictates its chemical behavior, solubility, and interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. Due to the limited availability of direct experimental data for 2-methylene-4-oxo-4-phenylbutanoic acid, this guide will also draw comparisons with the closely related and better-characterized analogue, 2-methyl-4-oxo-4-phenylbutanoic acid, to provide a robust predictive framework.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Chemical Structure
2-Methylene-4-oxo-4-phenylbutanoic acid possesses a butanoic acid backbone. A phenyl ketone group is located at the C4 position, and a methylene group is at the C2 position, creating an α,β-unsaturated carboxylic acid.
Key Identifiers
A precise compilation of molecular identifiers is crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| IUPAC Name | 2-Methylene-4-oxo-4-phenylbutanoic acid | N/A |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Molecular Weight | 190.19 g/mol | N/A |
| SMILES | C=C(C(=O)O)CC(=O)c1ccccc1 | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not Assigned | N/A |
Note: As of the last update, a specific CAS number has not been assigned to this compound, highlighting its novelty. For comparison, the related compound 2-methyl-4-oxo-4-phenylbutanoic acid has the CAS number 1771-65-9.[1][2][][4]
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties. Where direct experimental data for the title compound is unavailable, values are compared with its 2-methyl analogue.
| Property | 2-Methylene-4-oxo-4-phenylbutanoic acid (Predicted) | 2-Methyl-4-oxo-4-phenylbutanoic acid (Experimental) |
| Melting Point (°C) | Solid, likely lower than the methyl analogue due to less efficient crystal packing. | 140-142[2][5] |
| Boiling Point (°C) | >350 (decomposes) | 360.9 ± 25.0 (Predicted)[2][5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, Methanol).[2][5] | DMSO (Slightly), Methanol (Slightly)[2][5] |
| pKa | ~4.0 - 4.5 | N/A |
Experimental Protocols for Property Determination
The following section details the methodologies for the experimental determination of the key physicochemical properties of 2-methylene-4-oxo-4-phenylbutanoic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile is fundamental for formulation and in vitro assay development. Carboxylic acids with short carbon chains are generally water-soluble, but the presence of a larger hydrophobic phenyl group decreases aqueous solubility.[6][7][8]
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, PBS pH 7.4, ethanol, methanol, DMSO, dichloromethane).
-
Sample Addition: Add approximately 1-2 mg of the compound to each vial.
-
Observation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period.
-
Classification: Visually classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is a critical parameter as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups.
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Carboxylic Acid O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹.
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C-H Stretch (Aromatic and Alkene): Sharp peaks around 3100-3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1725-1700 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. Conjugation with the phenyl ring will lower this frequency.
-
C=C Stretch (Alkene and Aromatic): Peaks in the 1650-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.
¹H NMR (Proton NMR)
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons (-C₆H₅): Multiplets in the range of 7.4-8.0 ppm.
-
Methylene Protons (=CH₂): Two distinct signals for the vinylic protons, expected in the range of 5.5-6.5 ppm.
-
Aliphatic Protons (-CH₂-): A multiplet, likely around 3.0-3.5 ppm, deshielded by the adjacent ketone.
¹³C NMR (Carbon NMR)
-
Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-180 ppm.
-
Ketone Carbonyl (-C=O): A signal around 195-200 ppm.
-
Aromatic Carbons (-C₆H₅): Multiple signals in the 125-140 ppm region.
-
Alkene Carbons (=CH₂ and =C<): Signals in the 120-140 ppm range.
-
Aliphatic Carbon (-CH₂-): A signal around 35-45 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 190.
-
Key Fragmentation Patterns: Expect losses of H₂O (m/z = 172), COOH (m/z = 145), and the phenyl group (m/z = 113). The benzoyl cation (C₆H₅CO⁺) at m/z = 105 is also a likely prominent fragment.
Conclusion
2-Methylene-4-oxo-4-phenylbutanoic acid is a compound with significant potential, meriting further investigation. While direct experimental data remains scarce, this guide provides a robust framework for its characterization based on the established principles of organic chemistry and comparative data from closely related analogues. The detailed protocols for determining its physicochemical and spectroscopic properties offer a clear path for researchers to validate these predictions and unlock the full potential of this intriguing molecule in the fields of chemical synthesis and drug discovery.
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